3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-(4-methoxyphenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a thiazolium ring, a phenylamino group, a methoxyphenyl group, and a hydroxyphenylethyl group .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the thiazolium ring might participate in nucleophilic substitution reactions, while the nitro group on the phenyl ring might make it susceptible to reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present. For example, the presence of polar groups like nitro and hydroxy might make the compound somewhat soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related thiazole and thiophene compounds have been extensively studied, providing a foundation for understanding the chemical behavior and potential applications of similar compounds. For instance, Chapman et al. (1973) explored the pharmacologically active benzo[b]thiophen derivatives, highlighting the methodology for synthesizing complex molecules that could have implications in developing pharmacologically relevant compounds Chapman et al., 1973. Similarly, Koto, Uchida, and Zen (1972) investigated the synthesis of isomaltose, isomaltotetraose, and isomaltooctaose, demonstrating the versatility of synthesis techniques applicable to a wide range of chemical compounds Koto, Uchida, & Zen, 1972.
Photophysical Properties
Research into the photophysical properties of thiazole-based compounds provides insights into their potential applications in fields such as photodynamic therapy and fluorescent labeling. For example, Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds with high singlet oxygen quantum yields, highlighting their potential use as photosensitizers in treating cancer Pişkin, Canpolat, & Öztürk, 2020. The study by Habenicht et al. (2015) on thiazole-based push–pull fluorophores indicates the influence of molecular structure on photophysical properties, relevant to designing dyes and sensors Habenicht et al., 2015.
Catalytic and Biological Applications
Transition-metal complexes involving thiazole and related ligands have been studied for their catalytic properties and potential biological applications. Houghton et al. (2008) explored the synthesis and characterization of transition-metal complexes with pendant imidazolium salts, testing them as ethylene polymerization catalysts Houghton et al., 2008. This research underscores the potential of thiazole derivatives in catalysis and material science.
Properties
IUPAC Name |
2-[2-anilino-4-(4-methoxyphenyl)-1,3-thiazol-3-ium-3-yl]-1-(4-nitrophenyl)ethanol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S.BrH/c1-31-21-13-9-17(10-14-21)22-16-32-24(25-19-5-3-2-4-6-19)26(22)15-23(28)18-7-11-20(12-8-18)27(29)30;/h2-14,16,23,28H,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDAVVWQNWURHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=[N+]2CC(C3=CC=C(C=C3)[N+](=O)[O-])O)NC4=CC=CC=C4.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.